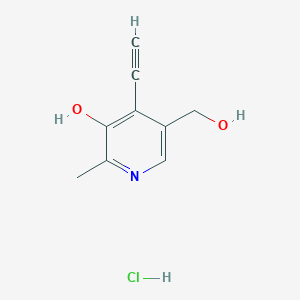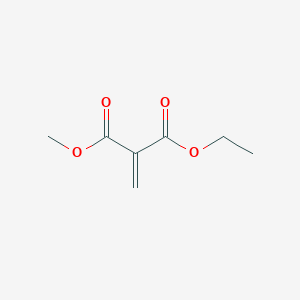![molecular formula C19H38O5S B14495380 2-[(Methanesulfonyl)oxy]ethyl hexadecanoate CAS No. 65260-63-1](/img/structure/B14495380.png)
2-[(Methanesulfonyl)oxy]ethyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methanesulfonyl)oxy]ethyl hexadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonyl group attached to an ethyl hexadecanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfonyl)oxy]ethyl hexadecanoate typically involves the esterification of hexadecanoic acid with 2-[(Methanesulfonyl)oxy]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methanesulfonyl)oxy]ethyl hexadecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Halides, alkoxides
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Agents: Strong acids (e.g., HCl) or bases (e.g., NaOH)
Major Products Formed
Substitution: Various substituted esters
Reduction: Hexadecanol and 2-[(Methanesulfonyl)oxy]ethanol
Hydrolysis: Hexadecanoic acid and 2-[(Methanesulfonyl)oxy]ethanol
Applications De Recherche Scientifique
2-[(Methanesulfonyl)oxy]ethyl hexadecanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(Methanesulfonyl)oxy]ethyl hexadecanoate involves the cleavage of the methanesulfonyl-oxygen bond, leading to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, including nucleophiles and electrophiles, to exert their effects . The compound’s ability to undergo substitution and reduction reactions makes it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl hexadecanoate: Lacks the methanesulfonyl group, making it less reactive in substitution reactions.
Methyl hexadecanoate: Similar ester structure but with a different alkyl group, leading to different physical and chemical properties.
Hexadecanoic acid: The parent acid of the ester, which lacks the ester functionality and has different reactivity.
Uniqueness
2-[(Methanesulfonyl)oxy]ethyl hexadecanoate is unique due to the presence of the methanesulfonyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and industrial applications .
Propriétés
Numéro CAS |
65260-63-1 |
|---|---|
Formule moléculaire |
C19H38O5S |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
2-methylsulfonyloxyethyl hexadecanoate |
InChI |
InChI=1S/C19H38O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20)23-17-18-24-25(2,21)22/h3-18H2,1-2H3 |
Clé InChI |
NVOBTSWZMIAOAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)

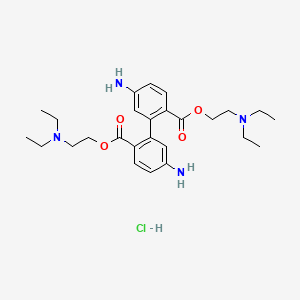

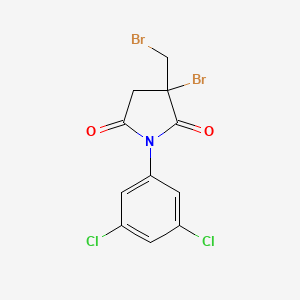
phosphanium](/img/structure/B14495342.png)
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
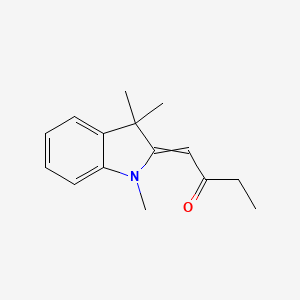
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
